molecular formula C11H9BrN2O B2766251 2-Benzyl-6-bromopyridazin-3(2H)-one CAS No. 1823325-35-4

2-Benzyl-6-bromopyridazin-3(2H)-one

Cat. No. B2766251
CAS RN: 1823325-35-4
M. Wt: 265.11
InChI Key: QJWAOAALNGJDIE-UHFFFAOYSA-N
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Description

2-Benzyl-6-bromopyridazin-3(2H)-one (2-BBP) is a heterocyclic compound belonging to the pyridazine family of compounds. 2-BBP is an important synthetic intermediate in organic synthesis and is used in various scientific research applications.

Scientific Research Applications

Photoinduced Energy Transfer

Research into rod-like dinuclear Ru(ii) complexes, which incorporate ligands related to 2-Benzyl-6-bromopyridazin-3(2H)-one, has shown these compounds exhibit efficient and fast photoinduced energy transfer. This property is significant for understanding the photophysical behavior of such complexes, which could have applications in light-harvesting systems and photovoltaic devices (Santoni et al., 2009).

Regioselectivity in Cyclization

The synthesis of triazolo[4,3-b]-as-triazin-7(8H)-ones from compounds structurally related to 2-Benzyl-6-bromopyridazin-3(2H)-one demonstrates regioselective cyclization. This process could be leveraged in the design of novel heterocyclic compounds with potential pharmaceutical applications (Shawali & Gomha, 2002).

Synthesis of Benzoxazinones and Quinazolinones

Studies have also explored the reactions of related compounds towards the synthesis of benzoxazinones and quinazolinones, which are compounds of interest due to their anticipated biological activity. This line of research points to the role of these derivatives in medicinal chemistry, highlighting their potential as precursors for biologically active molecules (El-hashash et al., 2016).

Antimicrobial Activity

Research into quinazolinones derived from 2-Benzyl-6-bromopyridazin-3(2H)-one indicates these compounds may possess significant antimicrobial activity. This suggests the potential for developing new antimicrobial agents based on the structural motif of 2-Benzyl-6-bromopyridazin-3(2H)-one (Patel et al., 2006).

Molecular Interactions and DFT Calculations

The synthesis and analysis of antipyrine-like derivatives, closely related to 2-Benzyl-6-bromopyridazin-3(2H)-one, provide insights into the molecular interactions and structural stability of these compounds. Such studies are crucial for the development of materials with tailored properties, including pharmaceuticals and organic electronics (Saeed et al., 2020).

properties

IUPAC Name

2-benzyl-6-bromopyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c12-10-6-7-11(15)14(13-10)8-9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWAOAALNGJDIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C=CC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-6-bromopyridazin-3(2H)-one

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